2-Benzyl-3-hydroxypropanenitrile
Description
2-(3-Benzoylphenyl)propionitrile is a nitrile-containing aromatic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol . It is recognized for its role as a versatile intermediate in fine chemical synthesis and pharmaceuticals. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 42872-30-0 |
| EC Number | 255-958-6 |
| Synonyms | 3-Benzoyl-α-methylbenzeneacetonitrile, 3-(1-Cyanoethyl)benzophenone |
| HS Code | 2926.90.1000 |
The compound’s structure features a benzoylphenyl group linked to a propionitrile moiety, conferring reactivity suitable for cross-coupling reactions and ketone functionalization .
Properties
IUPAC Name |
2-benzyl-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUVNTUSGZCKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-3-hydroxypropanenitrile can be synthesized through the addition of hydrogen cyanide to benzaldehyde, followed by a reduction step. The reaction typically involves the use of sodium or potassium cyanide in the presence of an acid catalyst, such as sulfuric acid, to generate hydrogen cyanide in situ. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group of benzaldehyde, forming the corresponding cyanohydrin, which is then reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzyl alcohol derivatives.
Reduction: Benzylamine or other amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-hydroxypropanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Discrepancy Identification and Clarification
Instead, the evidence exclusively discusses 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0), a structurally distinct compound. This discrepancy suggests either a nomenclature error in the query or a mismatch in the evidence provided. For transparency, this article will address the compound 2-(3-Benzoylphenyl)propionitrile as described in the evidence, with explicit acknowledgment of this divergence from the original request.
Due to the absence of direct data on structurally analogous compounds in the provided evidence, a comparative analysis must rely on inferred properties from the compound’s functional groups and known nitrile/aromatic derivatives. Below is a theoretical comparison based on chemical principles:
Functional Group Comparison
| Compound | Functional Groups | Reactivity |
|---|---|---|
| 2-(3-Benzoylphenyl)propionitrile | Benzoyl, nitrile | Electrophilic substitution, nitrile hydrolysis |
| Benzyl cyanide (C₆H₅CH₂CN) | Nitrile, benzyl | Nucleophilic addition, alkylation |
| 4-Hydroxybenzonitrile (C₇H₅NO) | Nitrile, hydroxyl | Hydrogen bonding, oxidation sensitivity |
Key Differences :
- The benzoyl group in 2-(3-Benzoylphenyl)propionitrile enhances electron-withdrawing effects, increasing electrophilicity compared to benzyl cyanide .
- Unlike hydroxy-substituted nitriles (e.g., 4-hydroxybenzonitrile), 2-(3-Benzoylphenyl)propionitrile lacks polar hydroxyl groups, reducing solubility in aqueous media but improving stability under acidic conditions.
Biological Activity
2-Benzyl-3-hydroxypropanenitrile (CAS No. 2601-10-7) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a nitrile group, which contribute to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 175.23 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of Carboxypeptidase A1 , an enzyme crucial for protein degradation. This inhibition can lead to significant biochemical effects on cellular functions:
- Inhibition of Enzyme Activity : By binding to Carboxypeptidase A1, this compound disrupts the enzyme's ability to cleave amino acids from the carboxy-terminal end of proteins, potentially affecting protein turnover and cellular metabolism.
- Cellular Effects : The compound may influence cell signaling pathways, leading to altered gene expression and cellular responses. For instance, its inhibitory effect on carboxypeptidase A1 could modulate pathways involved in apoptosis and cell proliferation.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its chemical structure. The compound is synthesized through a multi-step process involving benzylation and hydrolysis, which affects its bioavailability and metabolic stability. Factors such as pH and temperature can also impact its stability in biological environments.
Biological Studies and Case Reports
Recent studies have explored the biological activities of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into the anticancer properties have revealed that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Toxicological Studies : Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, it also presents risks at higher concentrations, necessitating further investigation into safe dosage levels for clinical applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
